
3-(m-Methoxyphenyl)-3-propyl-1-(2-propynyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE typically involves multi-step organic reactions. One possible synthetic route could involve:
Starting Materials: 3-methoxybenzaldehyde, propargyl bromide, and propylamine.
Step 1: Formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with propylamine under acidic conditions.
Step 2: Cyclization of the Schiff base with propargyl bromide in the presence of a base such as sodium hydride to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals targeting specific diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-METHYLPYRROLIDINE
- 3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-ETHYLPYRROLIDINE
Uniqueness
3-(3-METHOXYPHENYL)-1-(PROP-2-YN-1-YL)-3-PROPYLPYRROLIDINE is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
69551-97-9 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-propyl-1-prop-2-ynylpyrrolidine |
InChI |
InChI=1S/C17H23NO/c1-4-9-17(10-12-18(14-17)11-5-2)15-7-6-8-16(13-15)19-3/h2,6-8,13H,4,9-12,14H2,1,3H3 |
InChI Key |
YDRJTYWSYJJAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CC#C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


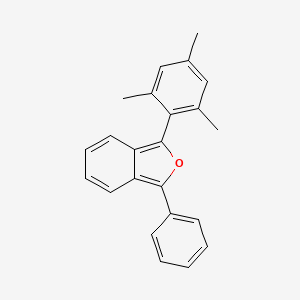

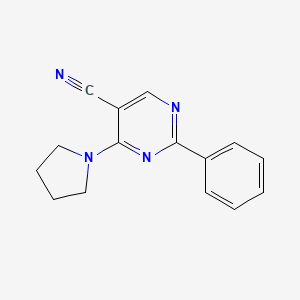

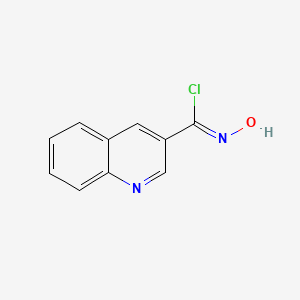
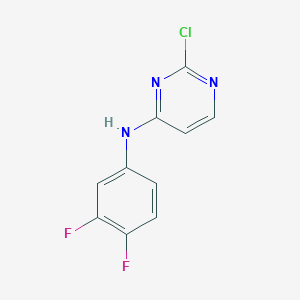
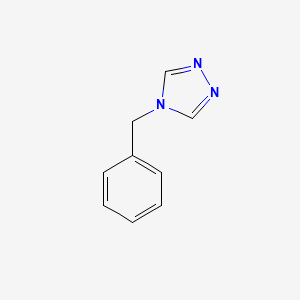
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
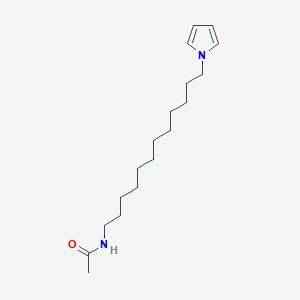
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)
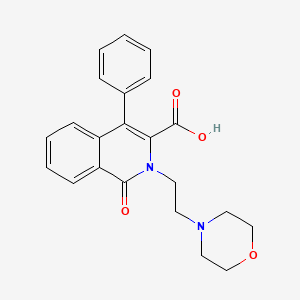
![Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane](/img/structure/B12912166.png)
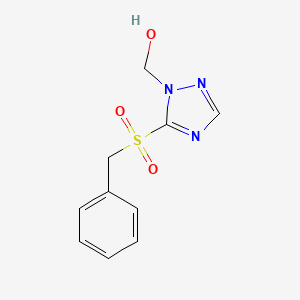
![(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol](/img/structure/B12912172.png)
